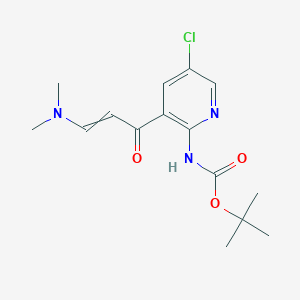
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula C15H20ClN3O3 and a molecular weight of 325.79 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a chlorinated pyridine ring with a dimethylamino acrylate substituent. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-aminopyridine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate intermediate. This intermediate is then reacted with 3-(dimethylamino)acryloyl chloride under controlled conditions to yield the final product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino acrylate moiety.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups and reactivity patterns.
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound has a similar carbamate group but differs in the heterocyclic structure, leading to different reactivity and applications.
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate: This compound features a boronate ester group, which imparts different chemical properties and uses.
Properties
Molecular Formula |
C15H20ClN3O3 |
|---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
tert-butyl N-[5-chloro-3-[3-(dimethylamino)prop-2-enoyl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)18-13-11(8-10(16)9-17-13)12(20)6-7-19(4)5/h6-9H,1-5H3,(H,17,18,21) |
InChI Key |
YYTWHDHOCPURCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)C(=O)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















